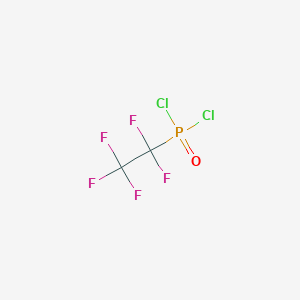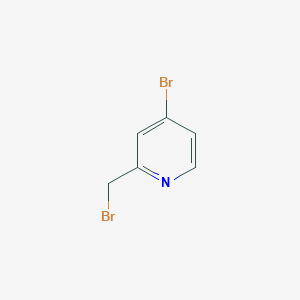
4-Bromo-2-(bromomethyl)pyridine
Overview
Description
4-Bromo-2-(bromomethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H5Br2N. This compound is characterized by the presence of two bromine atoms attached to the pyridine ring, one at the 4-position and the other as a bromomethyl group at the 2-position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
It is a substituted pyridine and is known to react with diamines such as 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
The compound interacts with its targets through a chemical reaction. In the presence of diamines, 4-Bromo-2-(bromomethyl)pyridine undergoes a reaction to form corresponding diamines . The bromomethyl group in the compound likely serves as a leaving group, facilitating the formation of a new bond with the nitrogen atom in the diamine.
Biochemical Pathways
The compound can participate in the synthesis of various complex molecules, indicating its potential role in modifying biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action depend on the context of its use. In synthetic chemistry, it serves as a building block for the formation of more complex molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species. For instance, its reactivity with diamines suggests that it might be sensitive to the presence of nucleophiles in its environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(bromomethyl)pyridine typically involves the bromination of 2-methylpyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in the presence of a solvent such as carbon tetrachloride or chloroform, and the reaction temperature is maintained at around 0-5°C to control the rate of bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(bromomethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyridine derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxides or reduction to form the corresponding pyridines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalysts, and bases such as potassium carbonate are used.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.
Suzuki-Miyaura Coupling: Biaryl compounds with diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
4-Bromo-2-(bromomethyl)pyridine has several applications in scientific research, including:
Comparison with Similar Compounds
2-Bromo-4-methylpyridine: Similar structure but with a methyl group instead of a bromomethyl group.
4-Bromo-2-methylpyridine: Similar structure but with a methyl group instead of a bromomethyl group.
2-Bromopyridine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
Uniqueness: 4-Bromo-2-(bromomethyl)pyridine is unique due to the presence of both bromine atoms, which enhances its reactivity and versatility in organic synthesis. The bromomethyl group provides additional sites for functionalization, making it a valuable intermediate in the synthesis of complex molecules .
Properties
IUPAC Name |
4-bromo-2-(bromomethyl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c7-4-6-3-5(8)1-2-9-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHJWVUGJNQQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

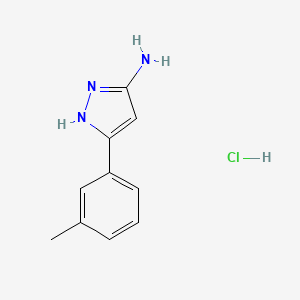
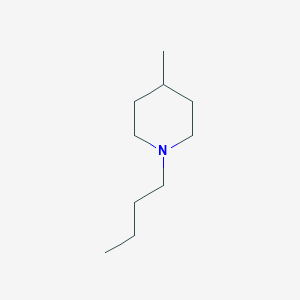
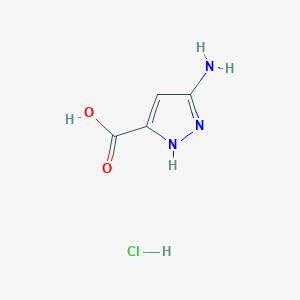

![Dimethyl 2-[(3-{[3-methoxy-1-(methoxycarbonyl)-3-oxopropyl]amino}propyl)amino]succinate](/img/structure/B3075547.png)
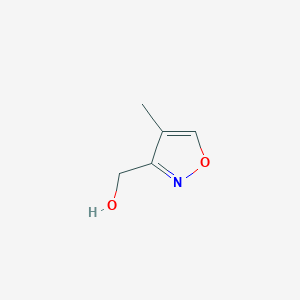

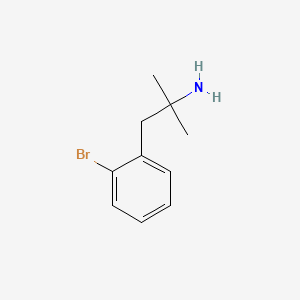
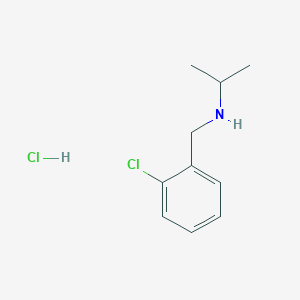
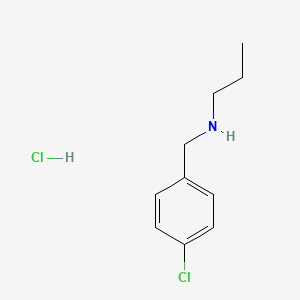

![1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3075607.png)
